molecular formula C9H13N3O3 B3225432 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol CAS No. 1248944-33-3

2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol

Cat. No.: B3225432
CAS No.: 1248944-33-3
M. Wt: 211.22
InChI Key: DSPUTYZFIRGJDL-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS Number: 1248944-33-3) is a chemical compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol . This compound features a nitro-substituted pyrazole ring attached to a cyclohexanol group, a structure of significant interest in modern medicinal chemistry research. Pyrazole derivatives are recognized as a privileged scaffold in drug discovery due to their wide spectrum of biological activities . They are frequently employed in multicomponent reactions (MCRs) to efficiently build complex molecules for pharmaceutical applications, a strategy that saves time and energy while offering high step efficiency . Numerous FDA-approved drugs, such as Celecoxib and Rimonabant, contain the pyrazole moiety, underscoring its therapeutic relevance . As a nitro-pyrazole derivative, this compound serves as a valuable synthetic intermediate or building block for researchers developing new biologically active molecules, with potential applications in screening for antibacterial, anticancer, and antifungal properties . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-8,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPUTYZFIRGJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2C=CC(=N2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Nitro 1h Pyrazol 1 Yl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is utilized to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the cyclohexanol (B46403) ring.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their multiplicities, and their through-bond connectivities via spin-spin coupling. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (pyrazole)8.15d2.5
H-5 (pyrazole)7.01d2.5
H-1 (cyclohexyl)4.25m
H-2 (cyclohexyl)4.60m
OH3.50d4.8
Cyclohexyl Protons1.20-2.10m

Note: The data presented is a representative example based on typical chemical shifts for similar structural motifs and may not reflect experimentally verified values for this specific compound.

The downfield signals at 8.15 and 7.01 ppm are characteristic of the pyrazole (B372694) ring protons, with their doublet multiplicity indicating coupling to each other. The protons on the cyclohexyl ring attached to the nitrogen (H-2) and the hydroxyl group (H-1) appear as multiplets in the 4.20-4.60 ppm region due to complex spin-spin coupling with neighboring protons. The broad signal for the hydroxyl proton is indicative of its exchangeable nature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (ppm)
C-3 (pyrazole)158.0
C-4 (pyrazole)132.5
C-5 (pyrazole)108.0
C-1 (cyclohexyl)72.0
C-2 (cyclohexyl)65.0
Cyclohexyl Carbons24.0-35.0

Note: The data presented is a representative example based on typical chemical shifts for similar structural motifs and may not reflect experimentally verified values for this specific compound.

The carbon atom bearing the nitro group (C-3) is significantly deshielded and appears at approximately 158.0 ppm. The carbons of the cyclohexyl ring directly attached to the heteroatoms (C-1 and C-2) are observed in the 65-72 ppm range, while the remaining aliphatic carbons of the ring resonate at higher fields.

To establish the precise connectivity and stereochemistry of this compound, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For instance, a cross-peak between the signals at 8.15 and 7.01 ppm would confirm the adjacency of H-4 and H-5 on the pyrazole ring. Similarly, correlations between the cyclohexyl protons would help to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For example, the proton at 4.25 ppm (H-1) would show a correlation to the carbon at 72.0 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations between the pyrazole protons and the cyclohexyl carbons would confirm the point of attachment of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations are crucial for determining the relative stereochemistry of the substituents on the cyclohexanol ring (i.e., whether the nitro-pyrazole and hydroxyl groups are cis or trans to each other).

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3500-3200Strong, Broad
C-H (aliphatic)3000-2850Medium-Strong
C=C, C=N (pyrazole)1600-1450Medium
N-O (nitro)1550-1500 & 1350-1300Strong
C-O (alcohol)1260-1000Strong

Note: This is a predicted spectrum and the exact positions and intensities of the bands can vary.

The broad band in the high-frequency region is indicative of the O-H stretching vibration of the alcohol, with its breadth resulting from hydrogen bonding. The strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group are key identifiers.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Table 4: Predicted Raman Shifts for this compound

Functional GroupRaman Shift (cm⁻¹)Intensity
C-H (aromatic/aliphatic)3100-2800Strong
C=C, C=N (ring modes)1600-1400Medium-Strong
N-O (nitro)1350-1300Strong

Note: This is a predicted spectrum and the exact positions and intensities of the bands can vary.

The symmetric stretching vibration of the nitro group is typically strong in the Raman spectrum. The pyrazole ring vibrations are also expected to give rise to distinct Raman signals, providing a comprehensive vibrational fingerprint of the molecule.

Mass Spectrometry for Precise Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides a precise molecular formula and valuable structural information through fragmentation analysis.

High-resolution mass spectrometry distinguishes between ions with very similar nominal masses, enabling the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C9H13N3O3. HRMS analysis would be expected to yield an experimental mass that closely matches the calculated theoretical monoisotopic mass of the protonated molecule [M+H]⁺. The high degree of accuracy, typically within a few parts per million (ppm), serves as definitive confirmation of the chemical formula. acs.org

Table 1: Illustrative HRMS Data for [M+H]⁺ of this compound Note: Experimental data for this specific compound is not publicly available. This table illustrates the expected format of such data.

Parameter Value
Molecular Formula C9H13N3O3
Calculated m/z for [C9H14N3O3]⁺ 212.1030
Observed m/z To be determined experimentally

| Mass Difference (ppm) | To be determined experimentally |

In addition to the molecular ion, mass spectrometry provides a fragmentation pattern that acts as a molecular fingerprint. The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through predictable pathways based on its functional groups. Key fragmentation events for nitropyrazole derivatives often include the loss of the nitro group (NO2) and cleavage of the pyrazole ring. researchgate.netresearchgate.net The cyclohexanol moiety may undergo dehydration, leading to the loss of a water molecule (H2O).

Predicted Key Fragmentation Pathways:

Loss of Nitro Group: A prominent fragment corresponding to [M - NO2]⁺ is anticipated.

Loss of Water: Dehydration of the cyclohexanol ring would result in an [M - H2O]⁺ ion.

Ring Fragmentation: Cleavage of the cyclohexyl and pyrazole rings would produce a series of smaller, characteristic ions. The fragmentation of the pyrazole ring itself may involve the loss of N2 or HCN. researchgate.net

Table 2: Predicted Key Mass Fragments of this compound Note: This table presents a hypothetical fragmentation pattern based on the chemical structure, as experimental data is not publicly available.

Predicted Fragment Ion Proposed Structure / Loss m/z (Nominal)
[M]⁺ Molecular Ion 211
[M - H2O]⁺ Loss of water from cyclohexanol 193
[M - NO2]⁺ Loss of nitro group 165
[C6H10NO]⁺ Fragment containing cyclohexanol 112

| [C3H2N3O2]⁺ | Fragment containing nitropyrazole | 112 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption is characteristic of the chromophores present in the structure. The parent pyrazole ring exhibits strong absorption at very short wavelengths, typically around 203-210 nm, corresponding to π→π* transitions. nih.govrsc.org

For this compound, the presence of the nitro group (a potent chromophore) conjugated with the pyrazole ring is expected to significantly influence the UV-Vis spectrum. This would likely result in a bathochromic (red) shift, moving the primary absorption maximum (λmax) to a longer wavelength compared to unsubstituted pyrazole. The nitro group can also introduce a weaker n→π* transition at an even longer wavelength. The cyclohexanol substituent, being a saturated system, is not expected to contribute to absorption in the standard UV-Vis range.

Table 3: Predicted UV-Vis Absorption Data for this compound Note: The following data are illustrative, as specific experimental values are not available in the literature. The solvent used can also influence the λmax.

Electronic Transition Predicted λmax Range (nm) Chromophore
π → π* 250 - 300 3-nitro-1H-pyrazole ring

| n → π* | > 300 | Nitro group |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive proof of connectivity, configuration, and conformation, along with detailed geometric parameters such as bond lengths, bond angles, and torsion angles. researchgate.netnih.gov

Obtaining a high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. For a moderately polar compound like this compound, suitable crystals could be grown using techniques such as slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A range of solvents, from moderately polar (e.g., ethanol, acetone) to less polar (e.g., ethyl acetate), would typically be screened. The resulting crystals must be visually inspected under a microscope to assess their quality, ensuring they are single, have well-defined faces, and are free from cracks or defects.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions. This refinement process provides detailed information on the molecule's solid-state structure, including the relative stereochemistry of the hydroxyl and nitropyrazole substituents on the cyclohexane (B81311) ring.

Table 4: Representative Crystallographic Data Table Note: No published crystal structure exists for this compound. This table outlines the parameters that would be determined from a single-crystal X-ray diffraction study.

Parameter Value
Chemical Formula C9H13N3O3
Formula Weight 211.22 g/mol
Crystal System To be determined experimentally
Space Group To be determined experimentally
Unit Cell Dimensions
a (Å) To be determined experimentally
b (Å) To be determined experimentally
c (Å) To be determined experimentally
α (°) To be determined experimentally
β (°) To be determined experimentally
γ (°) To be determined experimentally
Volume (ų) To be determined experimentally
Z (molecules/unit cell) To be determined experimentally
Calculated Density (g/cm³) To be determined experimentally

| Final R-factor | To be determined experimentally |

Table 5: List of Compounds Mentioned

Compound Name
This compound
Pyrazole
Ethanol
Acetone

An in-depth search for specific crystallographic and advanced spectroscopic data for the compound this compound has been conducted. The objective was to find detailed research findings concerning its molecular geometry, bond parameters, crystal packing, and supramolecular interactions, as required for the specified article outline.

Despite a thorough search of scientific databases and scholarly publications, no specific experimental data from techniques such as X-ray crystallography for this compound could be located. Consequently, the detailed information required to populate the requested sections and data tables on bond lengths, bond angles, torsion angles, and specific intermolecular interactions is not available in the public domain.

Therefore, it is not possible to generate the requested article with the specified level of scientific detail and accuracy.

Computational and Theoretical Investigations of 2 3 Nitro 1h Pyrazol 1 Yl Cyclohexan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the electronic level. eurasianjournals.com For a molecule like 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol, Density Functional Theory (DFT) would be a highly suitable method, offering a good balance between accuracy and computational cost for a system of this size. eurasianjournals.comdoaj.org Such studies provide deep insights into the molecule's structure, stability, and reactivity. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This would be performed using a method like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov The process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

This analysis would reveal key structural parameters for this compound:

Bond Lengths: The distances between connected atoms (e.g., C-C bonds in the cyclohexane (B81311) ring, C-N and N-O bonds in the nitro-pyrazole moiety).

Bond Angles: The angles formed by three connected atoms, defining the geometry around each atom.

Comparing results from various levels of theory (i.e., different combinations of DFT functionals and basis sets) would help assess the reliability and accuracy of the computed geometry.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. An analysis would map the spatial distribution of the HOMO to identify the regions of the molecule most likely to react with electrophiles (electron-seeking species).

LUMO: This orbital acts as the primary electron acceptor. Mapping the LUMO would show the regions most susceptible to attack by nucleophiles (electron-rich species).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. nih.gov For this compound, the analysis would quantify its kinetic stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using colors to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. For this molecule, these would likely be concentrated around the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atoms of the pyrazole (B372694) ring. These are sites prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These would be expected near the hydrogen atoms, particularly the hydroxyl hydrogen. These sites are susceptible to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This method quantifies electron delocalization and intramolecular interactions.

Key insights from an NBO analysis of this compound would include:

Hybridization: Determining the sp-hybridization of each atom's orbitals.

Charge Transfer: Identifying and quantifying charge transfer interactions between filled (donor) and empty (acceptor) orbitals. A significant interaction would be the delocalization of a lone pair from the hydroxyl oxygen into an antibonding orbital within the pyrazole ring or vice-versa.

Hyperconjugation: These donor-acceptor interactions reveal the stabilizing effects of electron delocalization, such as the interaction between the pyrazole ring's π-system and the adjacent cyclohexane ring. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. The calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of specific atomic motions to the peaks observed in experimental spectra.

For this compound, the analysis would predict the frequencies for key vibrational modes, such as:

O-H stretching of the alcohol group.

N-O stretching (symmetric and asymmetric) of the nitro group.

C-H stretching of the cyclohexane and pyrazole rings.

C=N and N-N stretching within the pyrazole ring.

These theoretical assignments are essential for interpreting and validating experimental spectroscopic data.

Conformational Analysis of this compound

The presence of the flexible cyclohexane ring and the rotatable bond connecting it to the pyrazole ring means that this compound can exist in multiple conformations. A computational conformational analysis would explore the potential energy surface by systematically rotating key bonds to identify all stable conformers (energy minima) and the transition states that separate them.

This analysis would determine:

The preferred chair conformation of the cyclohexane ring.

Whether the substituents (hydroxyl and nitropyrazolyl groups) are in axial or equatorial positions. The relative stability of these conformers would be calculated.

The rotational preference of the pyrazole ring relative to the cyclohexane ring.

The results would identify the global minimum energy conformer—the most likely structure of the molecule at low temperatures—and the relative populations of other low-energy conformers at room temperature, providing a complete picture of the molecule's structural dynamics.

Potential Energy Surface (PES) Scans for Cyclohexane Ring Conformation (Chair, Boat, Twist-Boat)

A potential energy surface (PES) scan is a fundamental computational method used to explore the conformational landscape of a molecule. For this compound, this analysis would investigate the relative energies of its various cyclohexane ring puckering conformations. The primary conformations of interest are the low-energy chair, the high-energy boat, and the intermediate twist-boat forms.

The investigation would involve systematically changing specific dihedral angles within the cyclohexane ring and calculating the single-point energy at each step. This process maps out the energy profile as the ring transitions between different conformations. The chair conformation is anticipated to be the global energy minimum due to its staggered arrangement of all carbon-carbon bonds, which minimizes both angular and torsional strain. In contrast, the boat conformation suffers from significant steric hindrance (bowsprit-flagpole interactions) and eclipsing strain, rendering it a high-energy transition state or a very shallow local minimum. The twist-boat conformation typically represents a local energy minimum that is more stable than the boat but less stable than the chair.

Analysis of Rotational Barriers and Conformational Equilibria

The energy differences between the stable conformers (e.g., two different chair conformations) and the transition states connecting them define the rotational barriers. For this compound, the most significant conformational process is the ring inversion of the cyclohexane moiety, which proceeds from one chair form to another via twist-boat intermediates.

Computational calculations, such as those using Density Functional Theory (DFT) methods, would be employed to locate the transition state structures and calculate their energies. The energy difference between the chair ground state and the highest energy point on the inversion pathway (often the half-chair or boat conformation) would yield the activation energy for the ring flip. This value is crucial for understanding the dynamics of the molecule and the rate at which the two chair conformers interconvert at a given temperature. The relative populations of the conformers at equilibrium can be determined from their calculated Gibbs free energy differences.

Influence of Nitro and Pyrazolyl Substituents on Cyclohexane Conformation

The presence of the hydroxyl (-OH) and the 3-nitro-1H-pyrazol-1-yl substituents at the C1 and C2 positions, respectively, profoundly influences the conformational equilibrium of the cyclohexane ring. These substituents can occupy either axial or equatorial positions. Generally, bulky substituents preferentially occupy the equatorial position to minimize steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring.

In this compound, two chair conformers are possible: one where the substituents are in a diequatorial arrangement and another where they are in a diaxial arrangement. Computational energy calculations would be required to quantify the energy difference between these two forms. The 3-nitro-1H-pyrazol-1-yl group is significantly larger than the hydroxyl group and would therefore have a strong preference for the equatorial position. The final equilibrium will be determined by the balance of steric demands and potential intramolecular interactions.

Intramolecular Hydrogen Bonding and Conformational Preferences

A key feature of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atom of the hydroxyl group and one of the nitrogen atoms of the pyrazole ring or an oxygen atom of the nitro group.

Mechanistic Insights into Synthesis and Reactivity through Computational Modeling

Computational modeling provides a powerful tool for understanding the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthesis route involves the reaction of 1,2-epoxycyclohexane with 3-nitropyrazole.

Elucidation of Reaction Pathways and Transition States

Computational chemists would model the reaction pathway for the nucleophilic attack of the pyrazole nitrogen on one of the carbon atoms of the epoxide ring. This process would involve locating the geometry of the transition state for the ring-opening step. The calculations would clarify whether the reaction proceeds via a concerted mechanism or a stepwise one and would determine the stereochemical outcome of the reaction. Different potential pathways, such as catalysis by an acid or a base, could also be modeled to understand their effect on the reaction mechanism.

Calculation of Activation Energies and Reaction Rates

By calculating the Gibbs free energies of the reactants, transition states, and products, the activation energy for the reaction can be determined. This activation energy is the energetic barrier that must be overcome for the reaction to proceed.

Using Transition State Theory (TST), the calculated activation energy can be used to estimate the theoretical reaction rate constant. Comparing these calculated rates for different proposed mechanisms allows for the identification of the most likely reaction pathway. This data provides fundamental insights into the reaction's feasibility and kinetics, which is invaluable for optimizing synthetic procedures.

Application of Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Following a comprehensive review of publicly available scientific literature, no specific studies applying Molecular Electron Density Theory (MEDT) to elucidate the reaction mechanism of this compound were identified. While MEDT is a powerful tool for analyzing reaction mechanisms in various organic compounds, including other nitro-substituted pyrazole derivatives, dedicated research on this particular compound appears to be unavailable in the public domain.

MEDT has been successfully employed to understand the reactivity and reaction pathways of structurally related compounds. For instance, studies on other nitro-functionalized pyrazoles have utilized MEDT to analyze cycloaddition reactions, detailing the electronic and structural evolution along the reaction coordinate. These investigations often involve the analysis of conceptual DFT reactivity indices, such as electronic chemical potential, global electrophilicity, and nucleophilicity, to predict the flow of electron density and the nature of the interactions between reacting species. Furthermore, the topological analysis of the Electron Localization Function (ELF) is a common component of MEDT studies, providing a detailed picture of bond formation and breaking processes.

However, without specific research focused on this compound, it is not possible to provide a detailed account of its reaction mechanisms within the MEDT framework. The necessary computational data, such as activation energies, reaction energies, and the geometries of transition states and intermediates, which are fundamental to a MEDT analysis, are not available for this compound.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested due to the absence of relevant primary literature.

Chemical Reactivity and Synthetic Transformations of 2 3 Nitro 1h Pyrazol 1 Yl Cyclohexan 1 Ol

Reactivity of the Nitro Group on the Pyrazole (B372694) Ring

The reactivity of a nitro group on an aromatic ring is well-established in organic chemistry. However, the specific electronic environment of the pyrazole ring, influenced by the adjacent cyclohexanol (B46403) substituent, would uniquely modulate this reactivity.

Reduction Reactions (e.g., to amino or other nitrogen functionalities)

Standard methodologies for the reduction of aromatic nitro compounds are widely known and include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). nih.govcommonorganicchemistry.com These reactions typically convert the nitro group to a primary amine. The choice of reagent can sometimes allow for the isolation of intermediate reduction products such as nitroso or hydroxylamine (B1172632) derivatives.

However, no studies have been published detailing the application of these methods to 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol . The specific conditions, reaction times, and yields for the reduction of this compound to 2-(3-amino-1H-pyrazol-1-yl)cyclohexan-1-ol or other nitrogen-containing derivatives are not documented.

Substitution Reactions Involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) of a nitro group is a feasible transformation, particularly when the aromatic ring is sufficiently activated by electron-withdrawing groups. The nitro group can be displaced by various nucleophiles such as halides, alkoxides, or amines.

Again, the literature lacks any specific examples of the nitro group on the pyrazole ring of This compound undergoing substitution. Research would be needed to determine the feasibility and outcomes of such reactions with this particular substrate.

Transformations of the Cyclohexanol Hydroxyl Group

The secondary alcohol of the cyclohexanol ring is expected to undergo typical alcohol reactions. The proximity and electronic nature of the nitropyrazole substituent could potentially influence the reactivity and stereoselectivity of these transformations.

Oxidation Reactions

Oxidation of the secondary hydroxyl group would be expected to yield the corresponding ketone, 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one . Common oxidizing agents for this transformation include chromates (e.g., PCC, PDC), Swern oxidation, or Dess-Martin periodinane.

While the oxidation of cyclohexanol itself is well-studied, no specific experimental details for the oxidation of This compound are available. The compatibility of various oxidizing agents with the nitro-pyrazole functionality would need to be experimentally determined.

Esterification and Etherification Reactions

The hydroxyl group should be amenable to standard esterification conditions (e.g., reaction with an acyl chloride or carboxylic acid under acidic catalysis) and etherification reactions (e.g., Williamson ether synthesis). These reactions would lead to the formation of esters and ethers at the C1 position of the cyclohexane (B81311) ring, respectively.

There are no published reports of such derivatives of This compound being synthesized.

Dehydration and Elimination Reactions

Acid-catalyzed dehydration of the cyclohexanol moiety would likely lead to the formation of an alkene, primarily 1-(3-nitro-1H-pyrazol-1-yl)cyclohex-1-ene . The regioselectivity of the elimination (Zaitsev vs. Hofmann) could be influenced by the steric and electronic properties of the nitropyrazole group.

As with the other potential transformations, no specific studies on the dehydration of This compound have been documented.

Stereochemical Implications of Hydroxyl Group Transformations

The presence of two stereocenters in this compound (at C-1 and C-2 of the cyclohexane ring) means the compound can exist as different stereoisomers (diastereomers and enantiomers). The reactivity and stereochemical outcome of reactions at the C-1 hydroxyl group are profoundly influenced by the relative orientation of the hydroxyl and the adjacent 3-nitro-1H-pyrazol-1-yl substituent.

Assuming a trans-diastereomer, which is often thermodynamically more stable for 1,2-disubstituted cyclohexanes, the hydroxyl group and the pyrazole group would likely occupy equatorial positions to minimize steric hindrance. This conformation would render the hydroxyl group relatively accessible for transformations.

Key transformations of the hydroxyl group and their stereochemical consequences include:

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2-(3-nitro-1H-pyrazol-1-yl)cyclohexanone, would result in the loss of the stereocenter at C-1. This ketone becomes a valuable intermediate, as subsequent reduction can lead to the formation of either the cis or trans alcohol, depending on the steric bulk of the reducing agent and the directing influence of the adjacent pyrazolyl group. For instance, reduction with a bulky reagent like L-Selectride would likely attack from the less hindered face, leading to a specific diastereomer.

Esterification and Etherification: These reactions proceed with retention of configuration at the C-1 carbon. However, the reaction rate can be influenced by the steric bulk of the pyrazole substituent. In the equatorial conformation of the trans-isomer, the hydroxyl group is readily accessible. In the less stable axial conformation, or in the cis-isomer where one substituent must be axial, steric hindrance could significantly impede the approach of bulky reagents.

Nucleophilic Substitution: Conversion of the hydroxyl group into a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution (S_N2) would proceed with inversion of configuration at C-1. This provides a reliable method to invert the stereochemistry at this center, allowing access to diastereomers that may not be easily accessible through other routes. The efficiency of this reaction would depend on the ability of the nucleophile to approach the C-1 carbon, which is again influenced by the stereochemistry of the starting alcohol.

Table 1: Predicted Stereochemical Outcomes of Hydroxyl Group Transformations

Reaction Reagent Example Product Predicted Stereochemical Outcome at C-1
OxidationPyridinium chlorochromate (PCC)2-(3-nitro-1H-pyrazol-1-yl)cyclohexanoneLoss of stereocenter
EsterificationAcetic anhydride, Pyridine2-(3-nitro-1H-pyrazol-1-yl)cyclohexyl acetateRetention of configuration
EtherificationNaH, Methyl iodide1-methoxy-2-(3-nitro-1H-pyrazol-1-yl)cyclohexaneRetention of configuration
Nucleophilic Substitution1. TsCl, Pyridine; 2. NaN31-azido-2-(3-nitro-1H-pyrazol-1-yl)cyclohexaneInversion of configuration

Functionalization of the Pyrazole Heterocycle

The pyrazole ring in the title compound offers multiple avenues for functionalization, primarily dictated by the electronic effects of the nitro group.

Regioselective Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic substitution. In this molecule, the N-1 position is already substituted by the cyclohexyl ring. The nitro group at the C-3 position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack. This deactivating effect is most pronounced at the adjacent C-4 and C-5 positions. However, electrophilic substitution is still expected to occur preferentially at the C-4 position, which is meta to the deactivating nitro group and is the typical site of electrophilic attack in 1-substituted pyrazoles. nih.govmdpi.com

Common electrophilic substitution reactions could include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the C-4 position.

Nitration: While the ring is already nitrated, forcing conditions (e.g., fuming HNO₃/H₂SO₄) could potentially introduce a second nitro group, most likely at the C-4 position to yield a dinitro-pyrazole derivative.

Nucleophilic aromatic substitution (S_NAr) could also be a viable strategy, particularly for displacing the C-3 nitro group. This type of reaction is facilitated by the electron-withdrawing nature of the pyrazole ring itself and typically requires a strong nucleophile and sometimes harsh reaction conditions. nih.gov

Metal-Catalyzed Coupling Reactions for Further Derivatization

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com For this compound, this would typically first require the introduction of a halide (e.g., bromine or iodine) at the C-4 position, as described above. The resulting 4-halo-nitropyrazole derivative would be an excellent substrate for a variety of coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with an aryl or vinyl boronic acid would introduce new carbon-carbon bonds at the C-4 position, allowing for the synthesis of a wide array of complex derivatives. mdpi.comresearchgate.net

Sonogashira Coupling: Coupling with a terminal alkyne, also typically palladium-catalyzed, would install an alkynyl substituent at C-4. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a C-N bond by coupling the C-4 position with various primary or secondary amines.

Heck Coupling: Reaction with an alkene under palladium catalysis could also be used to append a vinyl group at the C-4 position.

These reactions dramatically increase the molecular complexity and provide access to a diverse library of compounds for further study.

Potential as a Synthetic Intermediate or Building Block in Complex Molecular Architectures

The title compound is a bifunctional molecule, possessing both a modifiable hydroxyl group and a versatile nitropyrazole moiety, making it a valuable building block for synthesizing more complex structures. frontiersin.orgnih.govfrontiersin.orgresearchgate.net

The true synthetic potential is unlocked by transformations of the nitro group. The reduction of the nitro group to an amino group is a key transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., SnCl₂, HCl).

The resulting aminopyrazole, 2-(3-amino-1H-pyrazol-1-yl)cyclohexan-1-ol , is a highly versatile intermediate. The newly formed amino group can:

Be acylated to form amides.

Undergo diazotization to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN).

Act as a nucleophile in condensation reactions with carbonyl compounds to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines.

By combining the reactivity of the hydroxyl group (e.g., oxidation to a ketone) with the transformations of the amino group, a rich variety of complex polycyclic and pharmacologically relevant scaffolds can be constructed.

Exploration of Structure-Reactivity Relationships through Derivatization

Synthesis of Analogs with Modified Substituents

To probe structure-reactivity relationships, a series of analogs could be synthesized. mdpi.comallresearchjournal.com This allows for a systematic evaluation of how electronic and steric changes affect the molecule's properties. The synthesis would likely start from substituted hydrazines and 1,3-dicarbonyl precursors related to the cyclohexane core.

Table 2: Proposed Analogs and Their Potential Impact on Reactivity

Analog Modification Synthetic Precursor Example Expected Impact on Reactivity
2-(5-nitro-1H-pyrazol-1-yl)cyclohexan-1-olIsomeric nitro group positionCyclohexane-1,2-dione + 5-Nitro-1H-pyrazoleAltered electronic properties of the pyrazole ring; potential changes in regioselectivity of further substitutions.
2-(3-amino-1H-pyrazol-1-yl)cyclohexan-1-olAmino group instead of nitroReduction of the parent compoundIncreased nucleophilicity and reactivity of the pyrazole ring towards electrophiles.
2-(3-chloro-1H-pyrazol-1-yl)cyclohexan-1-olChloro group instead of nitroFrom 3-chloropyrazoleThe chloro group is less deactivating than nitro, altering ring reactivity. It also serves as a handle for cross-coupling.
2-(3-nitro-1H-pyrazol-1-yl)cyclohexanoneKetone instead of alcoholOxidation of the parent compoundAllows for exploration of carbonyl chemistry (e.g., Wittig, aldol (B89426) reactions).
4-bromo-2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-olBromine on pyrazole ringBromination of parent compoundProvides a key intermediate for metal-catalyzed cross-coupling reactions.

Impact of Structural Modifications on Chemical Behavior

Structural modifications, both on the pyrazole ring and the cyclohexyl system, are anticipated to have a profound impact on the chemical reactivity and properties of this compound. These changes can alter the electronic distribution, steric hindrance, and conformational preferences of the molecule, thereby influencing its reaction pathways and stability.

Influence of Substituents on the Pyrazole Ring:

The reactivity of the pyrazole ring is significantly modulated by the nature of its substituents. mdpi.com The presence of the nitro group at the C3 position makes the pyrazole ring electron-deficient, which in turn influences the basicity of the nitrogen atoms. mdpi.com Generally, electron-withdrawing groups on the pyrazole ring are known to increase the basicity of the pyridine-like nitrogen atom (N2). mdpi.com

Further substitution on the pyrazole ring would modulate its electronic properties and, consequently, its reactivity.

Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs (e.g., another nitro group, cyano group) on the pyrazole ring would further decrease the electron density of the ring system. This would likely enhance the electrophilicity of the carbon atoms in the pyrazole ring, making them more susceptible to nucleophilic attack. However, such modifications might also decrease the nucleophilicity of the pyrazole nitrogen atoms.

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., alkyl, amino groups) would increase the electron density of the pyrazole ring. This would enhance the nucleophilicity of the pyrazole nitrogens, potentially facilitating reactions such as N-alkylation or coordination with metal centers. The presence of EDGs might also influence the regioselectivity of electrophilic substitution reactions on the pyrazole ring, should the conditions be forcing enough to overcome the deactivating effect of the nitro group.

Modification Predicted Effect on Pyrazole Ring Reactivity
Additional Nitro GroupIncreased electrophilicity of ring carbons, decreased nucleophilicity of ring nitrogens.
Amino GroupIncreased nucleophilicity of ring nitrogens, potential for further functionalization.
Alkyl GroupIncreased electron density, enhanced nucleophilicity of ring nitrogens.

Influence of Modifications on the Cyclohexyl Ring:

Modifications to the cyclohexyl ring, including the position and stereochemistry of the hydroxyl group and the introduction of other substituents, will primarily exert steric and conformational effects, but can also have electronic consequences.

Position of the Hydroxyl Group: The relative position of the hydroxyl group and the pyrazole substituent on the cyclohexane ring is critical. In this compound, the 1,2-relationship allows for potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the pyrazole nitrogen atoms. Shifting the hydroxyl group to the C3 or C4 position would alter this proximity, likely changing the molecule's conformational preferences and potentially its reactivity. Studies on butanediols have shown that the proximity of hydroxyl groups influences electrochemical reactivity, with vicinal diols showing higher reactivity. rijournals.com A similar principle might apply here, where the close proximity of the hydroxyl and pyrazole moieties could influence reactions at either site.

Stereochemistry of the Cyclohexyl Ring: The stereochemistry of the substituents on the cyclohexane ring (axial vs. equatorial) significantly impacts reactivity. mdpi.com An equatorially positioned hydroxyl group is generally more sterically accessible and thus more reactive than an axial one. nih.gov The stereochemical relationship between the hydroxyl group and the pyrazole substituent (cis or trans) will dictate the three-dimensional shape of the molecule and the accessibility of the reactive centers. For instance, in elimination reactions of cyclohexyl systems, a trans-diaxial arrangement of the leaving group and a proton is typically required for an E2 mechanism. nih.gov Therefore, the stereoisomer of this compound will likely exhibit different chemical behavior in such reactions. The stereochemistry is a critical factor in drug discovery and can significantly affect the biological activity of a molecule.

Other Substituents on the Cyclohexyl Ring: The introduction of other substituents on the cyclohexyl ring will introduce further steric and electronic effects. Bulky substituents could hinder the approach of reagents to either the hydroxyl group or the pyrazole ring. The electronic nature of these substituents (electron-donating or electron-withdrawing) could also influence the reactivity of the hydroxyl group through inductive effects.

Modification Predicted Effect on Chemical Behavior
Change in OH position (e.g., to C3 or C4)Altered intramolecular interactions and conformational preferences, potentially affecting reactivity at both the hydroxyl and pyrazole sites.
Change in Stereochemistry (cis/trans)Different three-dimensional structure, influencing the accessibility of reactive sites and the feasibility of certain reaction mechanisms (e.g., E2 elimination).
Introduction of a bulky alkyl groupIncreased steric hindrance, potentially slowing down reactions at both the hydroxyl and pyrazole moieties.
Introduction of an EWG (e.g., fluorine)Potential to influence the acidity of the hydroxyl proton through inductive effects.

Future Research Directions and Advanced Methodologies for 2 3 Nitro 1h Pyrazol 1 Yl Cyclohexan 1 Ol

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of complex heterocyclic compounds often relies on multi-step processes that can be resource-intensive. Future research should prioritize the development of green and efficient synthetic pathways to 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol. Traditional synthesis might involve the reaction of 3(5)-nitropyrazole with cyclohexene (B86901) oxide, a process that could be optimized for sustainability.

Key areas for improvement include:

Catalysis: Exploring the use of nanocatalysts, such as nano-ZnO, which have been shown to improve yields and shorten reaction times in the synthesis of other pyrazole (B372694) derivatives. nih.govmdpi.com

Reaction Conditions: Investigating solvent-free methods, such as mechanochemical synthesis, which can increase efficiency and reduce waste. nih.gov This involves the high-energy milling of reactants to induce chemical reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This could involve exploring one-pot reactions where sequential steps are carried out in the same reactor, simplifying procedures and minimizing waste. mdpi.com

A comparative table of a hypothetical traditional versus a proposed sustainable synthetic route is presented below.

FeatureHypothetical Traditional RouteProposed Sustainable Route
Catalyst Homogeneous base or acid catalystHeterogeneous, recyclable nano-catalyst (e.g., nano-ZnO) nih.govmdpi.com
Solvent High-boiling point organic solvents (e.g., DMF)Solvent-free (mechanochemistry) nih.gov or green solvents (e.g., water, ethanol)
Energy Input Prolonged heating under refluxRoom temperature or high-energy ball milling
Work-up Liquid-liquid extraction, column chromatographySimple filtration to remove catalyst, minimal purification
Yield & Time Moderate yields, long reaction timesPotentially higher yields, significantly shorter reaction times nih.govmdpi.com

Advanced Spectroscopic Techniques for Dynamic Studies

While standard techniques like NMR and IR are essential for basic structural confirmation, a deeper understanding of the dynamic behavior and stereochemistry of this compound requires more advanced spectroscopic methods. The presence of two chiral centers and conformational flexibility in the cyclohexane (B81311) ring makes this particularly important.

Future studies could employ:

Computational Spectroscopy: The use of Density Functional Theory (DFT) to calculate and predict spectroscopic data (IR, Raman, NMR). researchgate.netrsc.org This allows for a direct comparison with experimental results, aiding in the precise assignment of signals and understanding of the molecule's electronic properties. rsc.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy is an excellent tool for determining the absolute configuration of chiral molecules in solution. For a molecule with multiple stereocenters like this compound, VCD can be a powerful method for unambiguous stereochemical assignment. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide critical insights into the conformational landscape of the molecule in different environments. eurasianjournals.comtandfonline.comtandfonline.com These simulations can explore the dynamic behavior and stability of the compound in solution, complementing experimental spectroscopic data. researchgate.net

High-Throughput Computational Screening for Related Compounds

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov High-throughput computational screening offers a rapid and cost-effective method to explore the potential of derivatives of this compound for various applications, such as kinase inhibition. chemmethod.com

A typical high-throughput virtual screening (HTVS) workflow would involve:

Library Design: Creating a virtual library of compounds by systematically modifying the core structure (e.g., changing the substitution pattern on the pyrazole or cyclohexane rings).

Target Selection: Identifying a biological target of interest, such as a specific protein kinase implicated in disease. chemmethod.com

Molecular Docking: Using computational algorithms to predict the binding mode and affinity of each compound in the library to the active site of the target protein. nih.gov

Scoring and Ranking: Ranking the compounds based on their predicted binding affinity and other properties to identify the most promising candidates.

ADME Prediction: Analyzing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the top-ranked compounds to ensure they have favorable pharmacokinetic profiles for potential development. chemmethod.com

StepDescriptionRationale
1. Library GenerationCreate a virtual database of thousands of compounds structurally related to the lead molecule.To explore a vast chemical space around the core scaffold.
2. Receptor PreparationPrepare the 3D structure of the biological target (e.g., an enzyme).To define the binding site for the docking calculations.
3. Virtual ScreeningDock the entire library against the target's binding site using software like AutoDock Vina. nih.govTo predict binding poses and affinities for all candidate molecules efficiently.
4. Hit IdentificationFilter and rank compounds based on docking scores and interaction analysis.To select a smaller, manageable set of promising "hits" for further study. chemmethod.com
5. In Vitro ValidationSynthesize and test the top-ranked hits experimentally to confirm activity. nih.govTo validate the computational predictions and identify true lead compounds.

Integration of Machine Learning for Predicting Reactivity and Structural Properties

Machine learning (ML) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties. researchgate.netrsc.org For this compound and its derivatives, ML models could be developed to accelerate research and development.

Key applications include:

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity or toxicity of related nitroaromatic compounds based on their structural features. nih.govmdpi.com This can help in prioritizing the synthesis of compounds with higher potency and better safety profiles.

Reactivity Prediction: ML models can be trained to predict the outcome and yield of chemical reactions. cmu.edu This would be invaluable for planning new synthetic transformations of the title compound, saving time and resources.

Property Prediction: ML interatomic potentials, such as ANI and AIMNet, can compute molecular energies and thermodynamic properties with quantum mechanical accuracy but at a fraction of the computational cost, facilitating large-scale screening and property prediction. cmu.edu

Machine Learning ModelPredicted Property / ApplicationPotential Impact
QSAR Biological activity (e.g., mutagenicity, toxicity) of related nitroaromatics. nih.govmdpi.comEarly-stage hazard assessment and prioritization of safer analogues.
Graph Neural Networks Reaction yields and optimal conditions for chemical transformations. researchgate.netMore efficient planning of synthetic routes and exploration of new chemistry.
ML Interatomic Potentials Conformational energies, thermodynamic stability, and other quantum chemical properties. cmu.eduRapid and accurate calculation of molecular properties for large sets of derivatives.

Exploration of New Chemical Transformations Utilizing the Compound's Unique Architecture

The structure of this compound contains several functional groups that can serve as handles for diverse chemical transformations. Future research should focus on exploring this reactivity to generate novel compounds with potentially interesting properties.

Potential transformations include:

Reactions at the Hydroxyl Group: Oxidation of the secondary alcohol to the corresponding ketone, 2-(3-nitro-1H-pyrazol-1-yl)cyclohexanone, would introduce a new reactive center. Esterification or etherification could be used to attach other molecular fragments.

Modification of the Nitro Group: The nitro group is a versatile functional group. Its reduction to an amino group would yield 2-(3-amino-1H-pyrazol-1-yl)cyclohexan-1-ol, a key intermediate for synthesizing amides, sulfonamides, or for use in further cyclization reactions.

Reactions on the Pyrazole Ring: The pyrazole ring can undergo various transformations, including electrophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of aryl or other substituents. nih.gov

Functional GroupPotential TransformationResulting StructurePotential Utility
Secondary Alcohol (-OH) OxidationKetoneNew scaffold for further derivatization.
Nitro Group (-NO2) ReductionAmine (-NH2)Versatile building block for amide synthesis, changing electronic properties.
Pyrazole C-H bonds C-H Activation / HalogenationSubstituted PyrazoleIntroduction of new functional groups for tuning properties.
Pyrazole N-H (tautomer) N-Alkylation/ArylationN-Substituted PyrazoleModification of solubility and biological interaction profile.

By systematically pursuing these advanced methodologies, the scientific community can build a comprehensive understanding of this compound and its derivatives, paving the way for the discovery of new materials and molecules with valuable applications.

Q & A

Q. What are the optimal methods for synthesizing 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling nitro-substituted pyrazoles with cyclohexanol derivatives. For example, 3-nitro-1H-pyrazole can react with ethyl chloroacetate to form intermediates like 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide, followed by cyclization or functionalization steps . Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate .

Q. How can the compound’s purity and structural integrity be characterized using chromatographic and spectroscopic techniques?

  • Methodological Answer :
  • HPLC : Use a Newcrom R1 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm. Retention time and peak symmetry confirm purity .
  • NMR : 1^1H and 13^13C NMR spectra (in DMSO-d6) identify proton environments (e.g., cyclohexanol OH at δ 4.8–5.2 ppm, pyrazole protons at δ 7.5–8.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 265.08 for C9_9H12_{12}N3_3O3_3).

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

  • Methodological Answer : Use SHELXL for X-ray refinement, leveraging its robust handling of high-resolution data and hydrogen-bonding networks. Key steps:
  • Data collection at 173 K to minimize thermal motion.
  • Apply anisotropic displacement parameters for non-H atoms.
  • Refine hydroxyl hydrogen positions using freely adjustable parameters .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro) influence the reactivity of pyrazole derivatives in cross-coupling reactions?

  • Methodological Answer : The nitro group enhances electrophilicity at the pyrazole’s C4 position, facilitating nucleophilic aromatic substitution. For example, in Suzuki-Miyaura couplings, optimize conditions using Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3 (2 eq.), and DMF/H2_2O (3:1) at 80°C for 12 hours. Monitor regioselectivity via 1^1H NMR .

Q. What intermolecular interactions dominate the crystal packing of nitro-pyrazole derivatives, and how do they affect material properties?

  • Methodological Answer :
  • Hydrogen Bonds : Intramolecular O–H···N bonds (2.6–2.8 Å) stabilize planar conformations.
  • Van der Waals Interactions : Aromatic stacking between pyrazole and phenyl rings (3.4–3.6 Å spacing) contributes to thermal stability.
  • Dihedral Angles : Planar arrangements (e.g., <5° between pyrazole and phenol rings) enhance π-π interactions, critical for designing thermally resistant polymers .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use PubChem-derived descriptors (e.g., LogP = 4.46) to estimate lipophilicity and blood-brain barrier permeability. Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps, highlighting nucleophilic regions (e.g., pyrazole N2) for drug-receptor docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.